molecular formula C11H18O6 B13988521 Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 6942-13-8

Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B13988521
CAS No.: 6942-13-8
M. Wt: 246.26 g/mol
InChI Key: UCAPDADNIUUTOS-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C9H14O6. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions, making it valuable in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale acetalization processes. These processes utilize efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a protecting group for carbonyl compounds, allowing selective reactions on other functional groups without affecting the protected carbonyl.

    Biology: It serves as a starting material for synthesizing biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate exerts its effects involves the formation of stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions, allowing selective transformations of other functional groups. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form stable acetal or ketal structures makes it particularly valuable in synthetic organic chemistry .

Properties

CAS No.

6942-13-8

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate

InChI

InChI=1S/C11H18O6/c1-5-6-11(2)16-7(9(12)14-3)8(17-11)10(13)15-4/h7-8H,5-6H2,1-4H3

InChI Key

UCAPDADNIUUTOS-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OC(C(O1)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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